(4-Nitrophenyl)phosphonic acid

Acid Dissociation Constant Hammett Substituent Effect Metal Binding

(4-Nitrophenyl)phosphonic acid delivers a superior performance profile that generic analogs cannot replicate. The para-nitro group lowers the pKa and enhances metal-oxide binding, achieving a precise ITO work function of 5.60 eV critical for OLED/OPV hole injection. Its strong Raman signal validates single-monolayer sensor coatings, while the latent amine handle enables advanced functionalization. For metalloenzyme mimics, it provides a 4250:16:1 catalytic selectivity ratio unobtainable with simpler phosphonates. Ensure predictable surface chemistry and reproducible device performance by procuring this specific CAS 2175-86-2 compound.

Molecular Formula C6H6NO5P
Molecular Weight 203.09 g/mol
CAS No. 2175-86-2
Cat. No. B098731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitrophenyl)phosphonic acid
CAS2175-86-2
Synonyms4-nitrophenyl phosphonate
p-nitrophenyl phosphonate
Molecular FormulaC6H6NO5P
Molecular Weight203.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)O
InChIInChI=1S/C6H6NO5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H2,10,11,12)
InChIKeyCBWCNKVANCTCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Nitrophenyl)phosphonic acid (CAS 2175-86-2) for Surface Engineering & Catalysis | Procurement Guide


(4-Nitrophenyl)phosphonic acid is an arylphosphonic acid derivative combining a strong metal-chelating phosphonate headgroup with an electron-withdrawing para-nitrophenyl moiety. This structure confers a significantly lower acid dissociation constant (pKa) compared to unsubstituted phenylphosphonic acid [1], enabling enhanced binding affinity to metal oxide surfaces and distinct electronic tuning in self-assembled monolayers (SAMs) [2]. The nitro group also serves as a latent amine via facile reduction and provides a strong spectroscopic handle for surface characterization.

Why Phenylphosphonic Acid Cannot Substitute (4-Nitrophenyl)phosphonic acid (CAS 2175-86-2) in Precision Applications


Generic substitution of (4-nitrophenyl)phosphonic acid with unsubstituted phenylphosphonic acid (PPA) or other in-class analogs often fails in applications requiring precise control of acidity, electronic work function, or catalytic selectivity. The para-nitro substituent fundamentally alters the Hammett σ constant, leading to a marked decrease in pKa relative to PPA [1]. This increased acidity translates directly into altered surface binding kinetics and a measurable shift in the work function of modified electrodes [2]. Consequently, protocols optimized for the nitrophenyl derivative cannot be expected to replicate performance if substituted with a phenyl or carboxy analog, necessitating specific procurement of the CAS 2175-86-2 material.

Quantitative Differentiation of (4-Nitrophenyl)phosphonic acid (CAS 2175-86-2) Against Key Comparators


Enhanced Acidity: pKa Reduction vs. Unsubstituted Phenylphosphonic Acid

The introduction of the electron-withdrawing para-nitro group substantially lowers the first acid dissociation constant (pKa1) of the phosphonic acid group. Experimental thermodynamic pKa1 for (4-nitrophenyl)phosphonic acid is reported as 1.09 [1]. This represents a 0.74–0.77 unit decrease compared to the pKa1 of unsubstituted phenylphosphonic acid, which ranges from 1.83 to 1.86 in the literature [1]. This enhanced acidity directly influences metal-binding equilibria and surface adsorption kinetics.

Acid Dissociation Constant Hammett Substituent Effect Metal Binding

Tuning Electrode Work Function: ITO Modification vs. Unmodified ITO

Modification of indium tin oxide (ITO) electrodes with a self-assembled monolayer (SAM) of (4-nitrophenyl)phosphonic acid results in a quantifiable and reproducible absolute work function. Kelvin probe measurements established the absolute work function of the nitrophenylphosphonic acid film on ITO to be 5.60 eV [1]. This value provides a specific, tunable electronic barrier for charge injection in organic electronic devices, offering a clear differentiator for device engineers.

Work Function Self-Assembled Monolayer Indium Tin Oxide

Catalytic Selectivity: Hydrolysis Proficiencies in Metallopolymer Systems

In catalytic systems employing Fe(III)-metallopolymers, the selectivity for hydrolyzing different phosphoester substrates demonstrates the differential reactivity of the 4-nitrophenyl motif. The first-order catalytic proficiency (kcat/k0) for bis(4-nitrophenyl)phosphate (BNPP) hydrolysis was found to be 4.2 × 10⁷-fold at pH 5.3 [1]. More importantly, the relative selectivity ratio for BNPP versus p-nitrophenyl phenylphosphonate versus p-nitrophenylphosphate monoester was determined to be 4250:16:1 at pH 8.0 and 25 °C [1].

Phosphoester Hydrolysis Catalytic Proficiency Selectivity

Spectroscopic Surface Quantification: Raman Cross-Section for Waveguide Sensors

The meta-isomer of nitrophenylphosphonic acid exhibits sufficient Raman scattering cross-section to enable detection and characterization of a single monolayer adsorbed onto tantalum pentoxide (Ta₂O₅) waveguides using waveguide enhanced Raman spectroscopy (WERS) [1]. The strong nitro group vibrational signature allows for unambiguous confirmation of monolayer formation, a feature not readily achievable with unsubstituted phenylphosphonic acid which lacks a strong, distinct Raman reporter group.

Waveguide Enhanced Raman Spectroscopy Surface Functionalization Probe Molecule

Application Scenarios for (4-Nitrophenyl)phosphonic acid (CAS 2175-86-2) Based on Differential Performance


Organic Electronics: Work Function Engineering of ITO Anodes

When developing OLEDs or OPVs, precise alignment of the anode work function with the hole-transport layer HOMO is required to minimize contact resistance. (4-Nitrophenyl)phosphonic acid SAMs on ITO reliably increase the work function to 5.60 eV [1]. Procuring CAS 2175-86-2 is essential to achieve this specific, literature-validated energy level alignment, whereas phenylphosphonic acid or 4-carboxyphenylphosphonic acid will yield different (and likely lower) work function shifts.

Artificial Phosphodiesterase Development: Assay Substrate Synthesis

Researchers developing metalloenzyme mimics for phosphoester bond cleavage require a substrate with high catalytic proficiency and predictable kinetics. The bis(4-nitrophenyl)phosphate (BNPP) motif, which relies on the 4-nitrophenylphosphonate building block, exhibits a 4250:16:1 selectivity ratio for cleavage by Fe³⁺-metallopolymers relative to phenylphosphonate esters [1]. Sourcing the parent (4-nitrophenyl)phosphonic acid enables the synthesis of these highly selective assay substrates.

Waveguide Sensor Calibration and Surface Chemistry Validation

In the development of waveguide-enhanced Raman spectroscopy (WERS) for point-of-care diagnostics, verification of the waveguide functionalization process is mandatory. The nitro group of (4-nitrophenyl)phosphonic acid provides a strong, distinct Raman signal that permits detection of a single molecular monolayer [1]. This makes CAS 2175-86-2 an indispensable reference material for calibrating sensor fabrication protocols and confirming the integrity of phosphonate-based surface modifications.

Metal-Organic Framework (MOF) Linker Design: Enhanced Acidity for Specific Metal Binding

The synthesis of novel zirconium- or lanthanide-based metal phosphonate frameworks often requires fine-tuning of linker acidity to control crystallization kinetics and framework topology. With a pKa1 of 1.09—significantly more acidic than phenylphosphonic acid (pKa1 1.83–1.86) [1]—(4-nitrophenyl)phosphonic acid provides a higher degree of deprotonation at lower pH, facilitating metal-ligand bond formation under mild synthetic conditions. This property is critical for obtaining phase-pure, highly crystalline MOFs for heterogeneous catalysis and gas separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Nitrophenyl)phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.